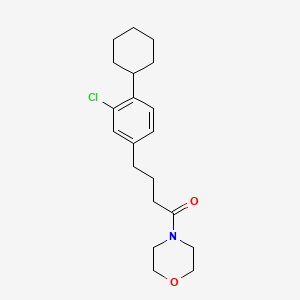
Morpholine, 4-(4-(3-chloro-4-cyclohexylphenyl)-1-oxobutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB-813 is a compound that has garnered significant interest in the field of supramolecular chemistry. It belongs to the family of cucurbiturils, which are macrocyclic molecules composed of glycoluril monomers linked by methylene bridges. These compounds are known for their ability to form stable complexes with various guest molecules, including drug molecules, amino acids, peptides, saccharides, dyes, and hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB-813 involves the condensation of glycoluril with formaldehyde under acidic conditions. The reaction typically takes place at elevated temperatures, around 110°C, to form the desired cucurbituril structure. The reaction can be adjusted to produce different sizes of cucurbiturils by varying the temperature and reaction time .
Industrial Production Methods: In an industrial setting, the production of CB-813 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors to ensure uniform mixing and temperature control. The product is then purified through fractional crystallization and dissolution to isolate the desired cucurbituril size .
Chemical Reactions Analysis
Types of Reactions: CB-813 undergoes various types of chemical reactions, including:
Oxidation: CB-813 can be oxidized in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: CB-813 can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of CB-813 may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
CB-813 has a wide range of scientific research applications, including:
Chemistry: It is used as a molecular container in host-guest chemistry to study the binding affinities of various guest molecules.
Biology: CB-813 is employed in the encapsulation of biomolecules, aiding in the stabilization and delivery of drugs and peptides.
Medicine: The compound is explored for its potential in drug delivery systems, particularly for targeting specific cells or tissues.
Industry: CB-813 is used in the development of sensors and catalysts due to its ability to form stable complexes with various substrates
Mechanism of Action
The mechanism of action of CB-813 involves its ability to form stable host-guest complexes with various molecules. The hydrophobic cavity of CB-813 allows it to encapsulate guest molecules through hydrophobic interactions and cation-dipole interactions. This encapsulation can protect the guest molecules from degradation and enhance their stability and bioavailability .
Comparison with Similar Compounds
Comparison: CB-813 is unique in its ability to form stable complexes with a wide range of guest molecules, including larger and more complex molecules compared to its smaller counterparts like CB5 and CB6. The larger cavity of CB-813 allows it to accommodate bigger guest molecules, making it more versatile in various applications .
Properties
CAS No. |
32808-74-5 |
|---|---|
Molecular Formula |
C20H28ClNO2 |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-(3-chloro-4-cyclohexylphenyl)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C20H28ClNO2/c21-19-15-16(9-10-18(19)17-6-2-1-3-7-17)5-4-8-20(23)22-11-13-24-14-12-22/h9-10,15,17H,1-8,11-14H2 |
InChI Key |
GCECPNQPPJYYOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CCCC(=O)N3CCOCC3)Cl |
Key on ui other cas no. |
32808-74-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















